Comparative Gastroprotective Potency: Araloside A vs. Clinical Standard Cimetidine
Araloside A demonstrates a significant gastroprotective effect in vivo that is comparable to the clinical H2-receptor antagonist cimetidine. In a rat model, oral administration of Araloside A significantly reduced gastric lesions induced by HCl·ethanol and aspirin, a finding that was directly compared to the standard drug cimetidine [1].
| Evidence Dimension | Reduction of gastric lesions/ulcers in vivo |
|---|---|
| Target Compound Data | Araloside A (50 and 100 mg/kg, oral) significantly reduced HCl·ethanol-induced gastric lesions and aspirin-induced ulcers. |
| Comparator Or Baseline | Cimetidine (positive control) |
| Quantified Difference | The anti-ulcer activity of Araloside A was described as 'comparable to those of cimetidine'. |
| Conditions | Rat models of HCl·ethanol-induced gastric lesions and aspirin-induced gastric ulcers. |
Why This Matters
This establishes Araloside A as a viable, natural product alternative to a standard-of-care drug for preclinical ulcer research, offering a different mechanism of action.
- [1] Lee EB, Kim OJ, Kang SS, Jeong C. Araloside A, an antiulcer constituent from the root bark of Aralia elata. Biol Pharm Bull. 2005 Mar;28(3):523-6. doi: 10.1248/bpb.28.523. PMID: 15744082. View Source
